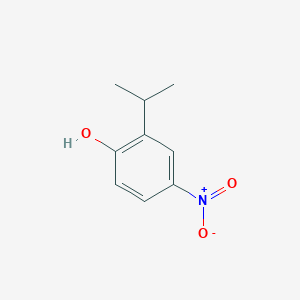
2-Isopropil-4-nitrofenol
Descripción general
Descripción
2-Isopropyl-4-nitrophenol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
“2-Isopropil-4-nitrofenol” participa en varios procesos de síntesis química . Se utiliza como reactivo en la producción de otras sustancias químicas . El compuesto tiene un peso molecular de 181.19 y una fórmula lineal de C9H11NO3 .
Análisis de Calidad del Agua
El compuesto se utiliza en la determinación de clorofenoles en agua según el método 528 de la EPA de los EE. UU. EPA Method 528 . Este método incluye todos los pasos necesarios para recolectar, preparar y analizar muestras y datos .
Remediación de Aguas Residuales
“this compound” se utiliza en la remediación de aguas residuales mediante la eliminación de compuestos orgánicos después del proceso de reducción . Esta aplicación es crucial para mantener la calidad de los recursos hídricos .
Método Fotocatalítico
El compuesto también se utiliza en métodos fotocatalíticos . Estos métodos se utilizan para acelerar una reacción utilizando la luz .
Actividad Antibacteriana
“this compound” ha demostrado tener actividad antibacteriana . Esto lo hace útil en el desarrollo de agentes antibacterianos .
Dispositivos de Almacenamiento de Energía
El compuesto se utiliza en el desarrollo de dispositivos de almacenamiento de energía . Esta aplicación es particularmente relevante en el contexto de las energías renovables y el desarrollo sostenible .
Actividad Antioxidante y Antifúngica
“this compound” ha demostrado tener actividad antioxidante y antifúngica . Esto lo hace útil en el desarrollo de suplementos para la salud y agentes antifúngicos .
Aplicaciones Biomédicas
Por último, “this compound” tiene posibles aplicaciones biomédicas . Esto incluye su uso en el desarrollo de medicamentos e intervenciones terapéuticas .
Mecanismo De Acción
Target of Action
Nitrophenols, a class of compounds to which 2-isopropyl-4-nitrophenol belongs, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitrophenols, in general, are known to undergo reduction reactions within biological systems, leading to the formation of aminophenols . This process can cause changes in the redox state of cells and potentially interfere with cellular functions .
Biochemical Pathways
Nitrophenols are known to be involved in oxidative processes . They can uncouple oxidative phosphorylation, a critical process in cellular energy production . This can disrupt normal cellular functions and lead to various downstream effects.
Pharmacokinetics
Nitrophenols are generally known to be well-absorbed and can distribute throughout the body . They can undergo metabolic transformations, including reduction and conjugation reactions, and are typically excreted in the urine .
Result of Action
Nitrophenols can cause oxidative stress, disrupt energy production, and potentially lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-4-nitrophenol. For instance, the presence of 2-Isopropyl-4-nitrophenol in soils and surface waters can lead to its interaction with various environmental microorganisms, potentially affecting its degradation and overall environmental impact .
Propiedades
IUPAC Name |
4-nitro-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSKFUMSIJTGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336073 | |
| Record name | 2-Isopropyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60515-72-2 | |
| Record name | 2-Isopropyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


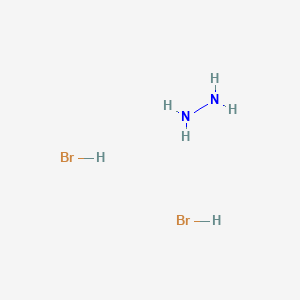
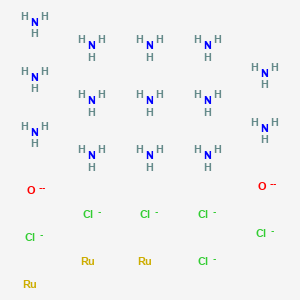
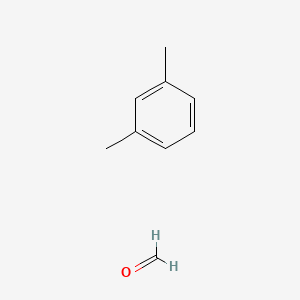
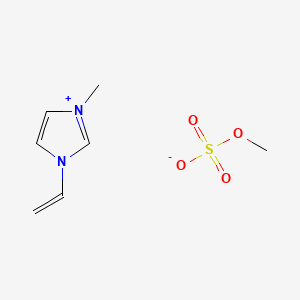
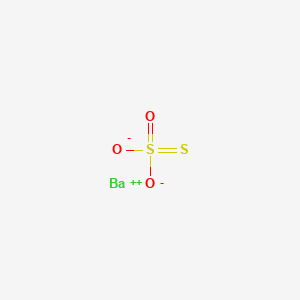
![disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B1580494.png)
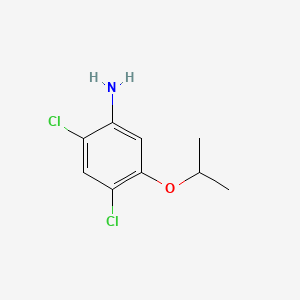

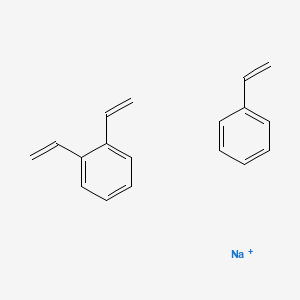
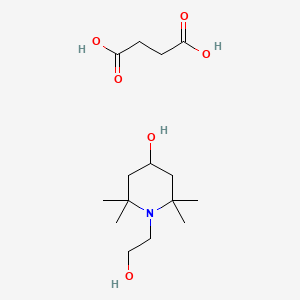
![4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid](/img/structure/B1580504.png)
